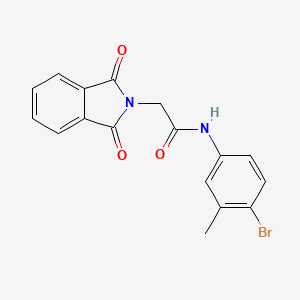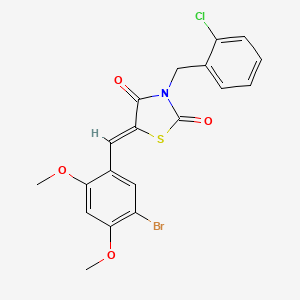
2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide
Overview
Description
2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide typically involves the condensation of thiazolidine-2,4-dione with benzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction: Thiazolidine-2,4-dione reacts with benzylamine in the presence of acetic anhydride.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Purification: The crude product is purified by recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities; potential use in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The inhibition of these enzymes can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar structural features.
Benzylamine Derivatives: Compounds with benzylamine moiety and varying functional groups.
Thiazolidinone Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide is unique due to its specific combination of thiazolidinone and benzylacetamide moieties. This unique structure contributes to its distinct biological activities and potential applications in various fields. The compound’s ability to undergo multiple chemical reactions and its diverse range of applications make it a valuable subject of scientific research.
Properties
IUPAC Name |
(2Z)-N-benzyl-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-10(6-9-11(16)14-12(17)18-9)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15)(H,14,16,17)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNTIPQZHBNKW-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3713905.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3713916.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3713937.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3713940.png)

![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3713954.png)
![N-[3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3713957.png)

METHANONE](/img/structure/B3713991.png)
![(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3713998.png)
![(6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one](/img/structure/B3713999.png)
![N-[3-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3714009.png)
![3-[5-(2,5-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B3714012.png)
![4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID](/img/structure/B3714015.png)
